molecular formula C12H16F3NO B2365980 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol CAS No. 1546059-40-8

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol

Cat. No. B2365980
CAS RN: 1546059-40-8
M. Wt: 247.261
InChI Key: YFWVMAQKEIRPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .

Scientific Research Applications

Antimicrobial Agent Synthesis

The compound 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol is utilized in the synthesis of various substituted phenyl azetidines, which are then explored for their antimicrobial activities. These compounds, characterized by spectral analysis, demonstrate potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Asymmetric Synthesis

In asymmetric synthesis, this compound is involved in complex chemical reactions leading to the formation of specific stereocentres. For instance, treatments with mesyl chloride and displacement with amine nucleophiles have been utilized to explore 1,3 rearrangement via azetidinium cation intermediates, which is crucial in stereochemical control in organic synthesis (Blakemore, Chiva, & Thistlethwaite, 2011).

UV-Cured Films in Polymer Science

This compound finds applications in polymer science, particularly in the study of UV-cured films. Substituted α-aminoalcohols, including variations of this compound, have been shown to initiate polymerization under UV irradiation, which is significant in the development of new polymer materials (Arsu, Karasu, Balta, & Temel, 2009).

Biocatalyst in Pharmaceutical Production

It serves as an intermediate in the enzymatic resolution of amino alcohol derivatives through acylation processes. This has been particularly useful in the production of pharmaceuticals like (S)-dapoxetine, demonstrating its role in chiral synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Bioactive Secondary Metabolite Production

Fungal studies involving Aspergillus gorakhpurensis have indicated the production of bioactive secondary metabolites, including derivatives of this compound, showing strong inhibitory activity against bacteria and fungi, thus underscoring its potential in biotechnological applications (Busi, Peddikotla, Upadyayula, & Yenamandra, 2009).

Corrosion Inhibition in Material Science

In the field of material science, derivatives of this compound have been investigated for their corrosion inhibition properties on copper. These studies are essential in developing new materials with enhanced resistance to corrosion, which has broad industrial applications (Chira, Bucur, & Radu, 2021).

Asymmetric Synthesis in Organic Chemistry

Asymmetric synthesis of variants of this compound, such as (S)-3-amino-4-methoxy-butan-1-ol, has been reported. These syntheses involve catalytic processes and are fundamental in creating chiral molecules for pharmaceutical and chemical industries (Mattei, Moine, Püntener, & Schmid, 2011).

Safety and Hazards

The compound “2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol” has several hazard statements: H315 - H317 - H319 - H335 . This indicates that it may cause skin irritation, skin sensitization, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, compounds like “2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol” may have potential applications in these areas.

properties

IUPAC Name

2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-7(2)10(16)11(17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10-11,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWVMAQKEIRPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC(=CC=C1)C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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